B1574636 JTE-052

JTE-052

Cat. No. B1574636
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JTE-052 is a potent and selective JAK inhibitor. JTE-052 regulates contact hypersensitivity by downmodulating T cell activation and differentiation. JTE-052 improves skin barrier function through suppressing signal transducer and activator of transcription 3 signaling. JTE-052 inhibited the JAK1, JAK2, JAK3, and tyrosine kinase (Tyk)2 enzymes in an adenosine triphosphate (ATP)-competitive manner and inhibited cytokine signaling evoked by IL-2, IL-6, IL-23, granulocyte/macrophage colony-stimulating factor, and IFN-α. JTE-052 inhibited the activation of inflammatory cells, such as T cells, B cells, monocytes, and mast cells, in vitro.

Scientific Research Applications

1. Application in Atopic Dermatitis

JTE-052, a novel Janus kinase (JAK) inhibitor, has been studied for its safety, tolerability, and efficacy in treating atopic dermatitis (AD). In a study by Nakagawa et al. (2018), JTE-052 ointment demonstrated low potential for phototoxicity and was safe and well-tolerated in both healthy volunteers and AD patients. Its application showed efficacy in reducing disease severity and pruritus scores in AD patients, suggesting its potential as a treatment for AD (Nakagawa et al., 2018).

2. Anti-Inflammatory Properties

Tanimoto et al. (2014) investigated JTE-052's pharmacological properties, finding it to be a potent JAK inhibitor with significant anti-inflammatory effects. The study demonstrated its ability to inhibit cytokine signaling and activation of various inflammatory cells, suggesting its potential as an anti-inflammatory agent for diverse inflammatory responses (Tanimoto et al., 2014).

3. Effectiveness in Chronic Dermatitis

Another study by Tanimoto et al. (2018) compared JTE-052 with conventional therapeutic agents in chronic dermatitis rodent models. The research showed that JTE-052 was more effective in reducing skin inflammation and ameliorating symptoms than conventional therapies. It inhibited Th1-, Th2-, and Th17-type inflammatory responses, indicating its promise as an alternative treatment for various types of chronic dermatitis (Tanimoto et al., 2018).

4. Regulation of Contact Hypersensitivity

In 2016, Amano et al. studied the role of JTE-052 in contact hypersensitivity (CHS), a skin inflammatory disorder. The study revealed that oral administration of JTE-052 attenuated CHS by inhibiting antigen-specific T cell activation and subsequent inflammation, without affecting T cell migration. This finding suggests the potential of JTE-052 in treating acquired skin immunity disorders like CHS (Amano et al., 2016).

5. Improvement in Locomotor Activity in Arthritis

A study by Tanimoto et al. (2015) found that JAK inhibition by JTE-052 significantly improved spontaneous locomotor activity in rats with adjuvant-induced arthritis. This improvement was associated with reductions in articular inflammation and joint destruction, suggesting JTE-052's potential in enhancing the quality of life for patients with rheumatoid arthritis (Tanimoto et al., 2015).

properties

Product Name

JTE-052

IUPAC Name

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JTE-052;  JTE 052;  JTE 052.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.